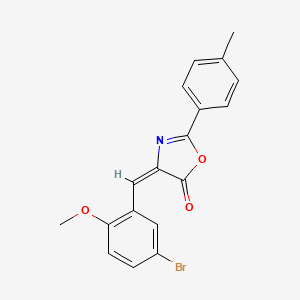
5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Scientific Research Applications
5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in various scientific research fields. In medical research, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In agricultural research, it has been shown to have herbicidal activity against certain weed species. In materials science, it has been shown to have potential applications in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to exert its anticancer properties by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been suggested that the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can cause a reduction in cell viability and induce cell cycle arrest in cancer cells. It has also been shown to have herbicidal activity by inhibiting the growth of weed species. However, the compound has not been extensively studied for its biochemical and physiological effects in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its relatively simple synthesis method and high yield. However, its limited solubility in water and organic solvents can pose a challenge in certain experiments. Additionally, its potential toxicity and lack of extensive in vivo studies may limit its use in certain applications.
Future Directions
There are several future directions for research on 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One direction is to further investigate its potential anticancer properties and explore its mechanism of action in vivo. Another direction is to explore its potential applications in materials science, particularly in the development of organic semiconductors. Additionally, further research is needed to explore its potential herbicidal activity and its effects on non-target organisms.
Synthesis Methods
The synthesis of 5-isopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves a multistep process that includes the reaction of 3-methoxybenzaldehyde with propargyl bromide, followed by the reaction of the resulting compound with sodium azide. The final step involves the reaction of the resulting compound with ethyl chloroformate. The yield of the synthesis method is approximately 50%, and the purity of the compound can be increased through recrystallization.
properties
IUPAC Name |
1-(3-methoxyphenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)12-11(13(17)18)14-15-16(12)9-5-4-6-10(7-9)19-3/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXFICAFGNAZON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B5090039.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5090062.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5090066.png)
![2,2',2'',2'''-{1,4-phenylenebis[2,1,3-imidazolidinetriylbis(methylene)]}tetraphenol](/img/structure/B5090070.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)

![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B5090100.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
![3-chloro-N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5090110.png)
![N-(3,4-dimethylphenyl)-2-(5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5090124.png)
![N-[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5090131.png)
![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)
